molecular formula C22H30ClN5O5 B2565855 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941874-18-6

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2565855
CAS RN: 941874-18-6
M. Wt: 479.96
InChI Key: JXXUWLSPOFMVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30ClN5O5 and its molecular weight is 479.96. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Activity A study conducted by Chłoń-Rzepa et al. (2013) focused on derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, similar in structure to the compound , and their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed anxiolytic and antidepressant properties. The study suggests that modifying the arylalkyl/allyl substituent in purine-2,6-dione could design new 5-HT ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).

Synthesis and Structure Analysis Research by Simo et al. (1995) and Karczmarzyk et al. (1995) involved synthesizing and analyzing the structures of compounds related to purine-2,6-dione, providing insights into their molecular configurations and potential reactivity. These studies contribute to the understanding of how different substituents affect the properties of purine derivatives (Simo et al., 1995); (Karczmarzyk et al., 1995).

Potential Antitumor Activity A study by Ueda et al. (1987) explored the synthesis of novel heterocycles, including derivatives of purine-2,6-dione, and examined their antitumor activity. This highlights the potential use of such compounds in the development of cancer treatments (Ueda et al., 1987).

Antibacterial Agents Abdul-Reda et al. (2018) synthesized new derivatives of 8-Chloro-theophylline, closely related to the compound , and evaluated their antimicrobial activity. This research contributes to the development of new antibacterial agents (Abdul-Reda et al., 2018).

properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN5O5/c1-14(2)32-11-5-10-24-21-25-19-18(20(30)27(4)22(31)26(19)3)28(21)12-16(29)13-33-17-8-6-15(23)7-9-17/h6-9,14,16,29H,5,10-13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXUWLSPOFMVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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